molecular formula C6H9NO4 B12647777 1-(Hydroxymethyl)-5-oxo-L-proline CAS No. 55525-34-3

1-(Hydroxymethyl)-5-oxo-L-proline

Cat. No.: B12647777
CAS No.: 55525-34-3
M. Wt: 159.14 g/mol
InChI Key: ADXZNWSXVJABKX-BYPYZUCNSA-N
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Description

1-(Hydroxymethyl)-5-oxo-L-proline is an organic compound that belongs to the class of amino acids. It is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a hydroxymethyl group (-CH2OH) attached to the nitrogen atom of the proline ring, and a keto group (C=O) at the fifth position. This unique structure imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Hydroxymethyl)-5-oxo-L-proline typically involves the hydroxymethylation of L-proline. One common method is the reaction of L-proline with formaldehyde in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(Hydroxymethyl)-5-oxo-L-proline undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 1-(Carboxymethyl)-5-oxo-L-proline.

    Reduction: 1-(Hydroxymethyl)-5-hydroxy-L-proline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Hydroxymethyl)-5-oxo-L-proline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its role in protein folding and stability, as well as its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as fibrosis and cancer.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Hydroxymethyl)-5-oxo-L-proline involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. The keto group can participate in redox reactions, influencing cellular metabolism. These interactions can modulate various biological processes, including enzyme activity, signal transduction, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(Hydroxymethyl)-5-hydroxy-L-proline: Similar structure but with an additional hydroxyl group.

    1-(Carboxymethyl)-5-oxo-L-proline: Similar structure but with a carboxyl group instead of a hydroxymethyl group.

    5-Oxo-L-proline: Lacks the hydroxymethyl group.

Uniqueness

1-(Hydroxymethyl)-5-oxo-L-proline is unique due to the presence of both a hydroxymethyl and a keto group, which imparts distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in research and industry.

Properties

CAS No.

55525-34-3

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

(2S)-1-(hydroxymethyl)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C6H9NO4/c8-3-7-4(6(10)11)1-2-5(7)9/h4,8H,1-3H2,(H,10,11)/t4-/m0/s1

InChI Key

ADXZNWSXVJABKX-BYPYZUCNSA-N

Isomeric SMILES

C1CC(=O)N([C@@H]1C(=O)O)CO

Canonical SMILES

C1CC(=O)N(C1C(=O)O)CO

Origin of Product

United States

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